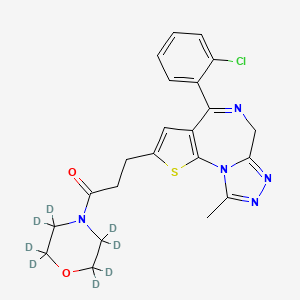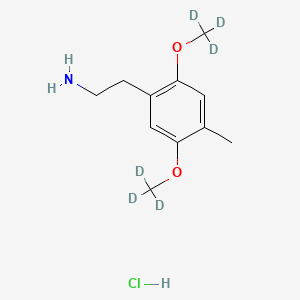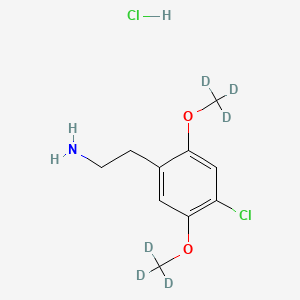
3-Hydroxyoctanoic Acid-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyoctanoic Acid-d12, also known as 3-Hydroxycaprylic Acid-d12, is a deuterium-labeled derivative of 3-Hydroxyoctanoic Acid. This compound is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyoctanoic Acid-d12 typically involves the deuteration of 3-Hydroxyoctanoic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyoctanoic Acid-d12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxooctanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to octanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions
Major Products Formed:
Oxidation: 3-Oxooctanoic acid.
Reduction: Octanoic acid.
Substitution: Derivatives with different functional groups replacing the hydroxyl group
Applications De Recherche Scientifique
3-Hydroxyoctanoic Acid-d12 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of 3-Hydroxyoctanoic Acid in various samples.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of fatty acids.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of deuterated compounds for research and development purposes
Mécanisme D'action
The mechanism of action of 3-Hydroxyoctanoic Acid-d12 involves its interaction with hydroxycarboxylic acid receptors, particularly hydroxycarboxylic acid receptor 3 (HCA3). This receptor is a G protein-coupled receptor that mediates various physiological responses, including lipolysis and anti-inflammatory effects. Upon binding to HCA3, this compound activates downstream signaling pathways that regulate metabolic and immune functions .
Comparaison Avec Des Composés Similaires
- 3-Hydroxyoctanoic Acid
- 3-Hydroxydecanoic Acid
- 3-Hydroxyhexanoic Acid
- 3-Hydroxybutanoic Acid
Comparison: 3-Hydroxyoctanoic Acid-d12 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical studies. Compared to its non-deuterated counterpart, it provides more accurate and reliable data in mass spectrometry. Additionally, the deuterium atoms enhance the stability of the compound, making it suitable for long-term studies .
Propriétés
Numéro CAS |
1215622-76-6 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
172.286 |
Nom IUPAC |
3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D |
Clé InChI |
NDPLAKGOSZHTPH-SDFLALOFSA-N |
SMILES |
CCCCCC(CC(=O)O)O |
Synonymes |
3-Hydroxycaprylic Acid-d12; β-Hydroxyoctanoic Acid-d12; (+/-)-3-Hydroxyoctanoic Acid-d12; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



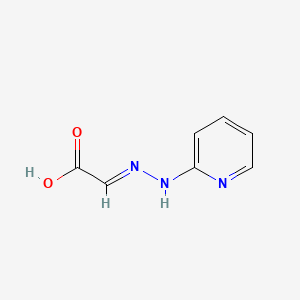
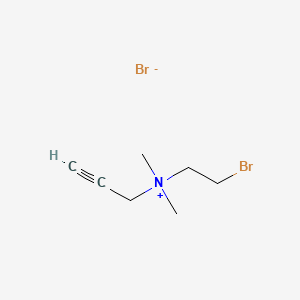
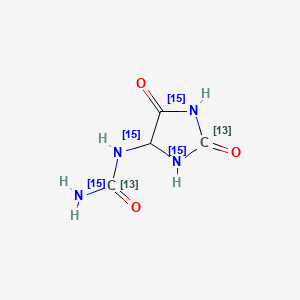
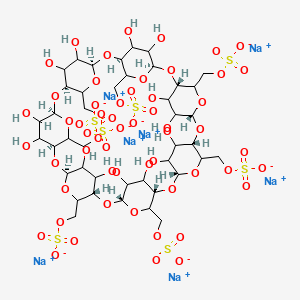
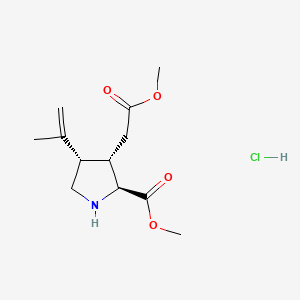
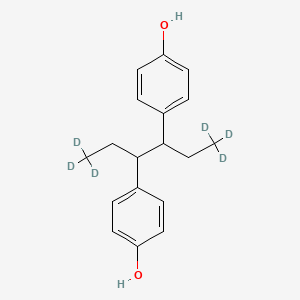
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)


